Ethyl 8-(bromomethyl)quinoline-5-carboxylate Ethyl 8-(bromomethyl)quinoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 82967-41-7
VCID: VC15901563
InChI: InChI=1S/C13H12BrNO2/c1-2-17-13(16)11-6-5-9(8-14)12-10(11)4-3-7-15-12/h3-7H,2,8H2,1H3
SMILES:
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol

Ethyl 8-(bromomethyl)quinoline-5-carboxylate

CAS No.: 82967-41-7

Cat. No.: VC15901563

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-(bromomethyl)quinoline-5-carboxylate - 82967-41-7

Specification

CAS No. 82967-41-7
Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
IUPAC Name ethyl 8-(bromomethyl)quinoline-5-carboxylate
Standard InChI InChI=1S/C13H12BrNO2/c1-2-17-13(16)11-6-5-9(8-14)12-10(11)4-3-7-15-12/h3-7H,2,8H2,1H3
Standard InChI Key OPWVSWYHKZBLBS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC=NC2=C(C=C1)CBr

Introduction

Structural and Chemical Characteristics

The IUPAC name of ethyl 8-(bromomethyl)quinoline-5-carboxylate reflects its substitution pattern: an ethyl ester at the 5-position and a bromomethyl group at the 8-position of the quinoline ring. The canonical SMILES representation (CCOC(=O)C1=C2C=CC=NC2=C(C=C1)CBr\text{CCOC(=O)C1=C2C=CC=NC2=C(C=C1)CBr}) highlights its planar aromatic system and reactive bromine atom . Key physicochemical properties include a calculated exact mass of 293.005 g/mol, a polar surface area (PSA) of 39.19 Ų, and a LogP value of 3.31, indicating moderate lipophilicity . These properties suggest reasonable membrane permeability, a critical factor in drug design.

Table 1: Molecular Properties of Ethyl 8-(Bromomethyl)quinoline-5-carboxylate

PropertyValue
Molecular FormulaC13H12BrNO2\text{C}_{13}\text{H}_{12}\text{BrNO}_2
Molecular Weight294.14 g/mol
Exact Mass293.005 g/mol
Polar Surface Area39.19 Ų
LogP3.31

Synthesis and Optimization Strategies

The synthesis of ethyl 8-(bromomethyl)quinoline-5-carboxylate typically involves multi-step reactions starting from simpler quinoline precursors. Gracheva et al. (1982) documented a pathway involving bromination and esterification steps . For example, quinoline-5-carboxylic acid may undergo ethyl esterification followed by bromination at the 8-position using reagents like PBr3\text{PBr}_3 or NBS\text{NBS}. Alternative routes include functionalizing pre-brominated quinoline derivatives with ester groups.

A related compound, methyl 8-(bromomethyl)quinoline-5-carboxylate (CAS 82967-40-6), shares a similar synthesis pathway but uses methyl esters instead of ethyl . Comparative studies suggest that ester choice (ethyl vs. methyl) influences solubility and metabolic stability, with ethyl esters often providing better bioavailability in vivo .

Applications in Drug Development

Ethyl 8-(bromomethyl)quinoline-5-carboxylate serves as a versatile intermediate in designing kinase inhibitors and antiviral agents. Its bromomethyl group allows for further functionalization via nucleophilic substitution, enabling the attachment of pharmacophores. Recent work on deuterated analogs, such as 8-bromo-5-(ethyl-d5_5)-quinoline (CAS 1185306-25-5), highlights the role of isotopic labeling in metabolic studies .

Structure-Activity Relationship (SAR) Insights:

  • Position 8: Bromine enhances electrophilicity, facilitating covalent binding to target proteins.

  • Position 5: Ethyl esters improve solubility compared to methyl analogs .

  • Quinoline Core: The planar structure enables π-π stacking with aromatic residues in enzyme active sites .

Table 2: Comparative Analysis of Quinoline Derivatives

CompoundEC50_{50} (EV-D68)LogPNotes
Ethyl 8-(bromomethyl)quinoline-5-carboxylateN/A3.31Potential VP1 inhibitor
Pleconaril0.10 μM2.8FDA-approved antiviral
8-Bromo-5-(ethyl-d5_5)-quinolineN/A3.30Used in metabolic studies

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